molecular formula CH4O3P- B1259572 Methylphosphonate(1-)

Methylphosphonate(1-)

Cat. No. B1259572
M. Wt: 95.014 g/mol
InChI Key: YACKEPLHDIMKIO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methylphosphonate(1-) is an organophosphonate oxoanion that is the conjugate base of methylphosphonic acid, obtained by deprotonation of one of the two phosphonate OH groups. It is a conjugate base of a methylphosphonic acid. It is a conjugate acid of a methylphosphonate(2-).

Scientific Research Applications

Molecular Basis and Clinical Applications

  • Bisphosphonates and Cancer : Bisphosphonates, related to methylphosphonate(1-), show potential anticancer activity, affecting non-osteoclast cells. Their molecular interactions, particularly with nitrogen-containing bisphosphonates, involve cytotoxic compounds like ApppI, impacting cellular mechanisms like apoptosis, cell proliferation, and angiogenesis (Green & Clézardin, 2010).

  • Bisphosphonates in Metabolic Bone Diseases : Bisphosphonates, chemically related to methylphosphonate(1-), are key in treating metabolic bone diseases. They target bone mineral and inhibit osteoclast function, aiding in conditions like osteoporosis and tumor-induced bone destruction (Rogers et al., 2000).

Biochemical Mechanisms and Structural Studies

  • DNA Hybridization and Structural Impact : Methylphosphonate oligonucleotides, with chirality introduced via a methyl group in the backbone, show different hybridization abilities. Their structure and dynamics in heteroduplexes have been explored, providing insights into nucleic acid interactions and potential therapeutic applications (Thiviyanathan et al., 2002).

  • Clodronate's Molecular Mechanism : Clodronate, a bisphosphonate similar to methylphosphonate(1-), is metabolized to cytotoxic compounds impacting mitochondrial functions, providing insights into its mechanism of action in inhibiting bone resorption and inducing apoptosis in osteoclasts (Lehenkari et al., 2002).

  • Bisphosphonate Development and Potency : The development of bisphosphonates, structurally similar to methylphosphonate(1-), involved modifications leading to potent compounds like zoledronic acid. These developments highlight the intricate structure-activity relationships and potential for therapeutic applications (Widler et al., 2002).

Microbial and Cellular Interactions

  • Phosphonate Enantiomers and Fungal Systems : Research on phosphonate derivatives, including those structurally related to methylphosphonate(1-), shows their biological interactions with cells, impacting enzyme activities. Their optical configurations play a crucial role in these interactions (Serafin-Lewańczuk et al., 2021).

  • Bisphosphonates in Clinical Practice : Bisphosphonates, chemically akin to methylphosphonate(1-), have a primary role in treating osteoclast-mediated bone loss. Understanding their mechanism helps in addressing conditions like osteoporosis and Paget's disease (Drake et al., 2008).

Applications in Material Science and Safety

  • Flame Retardant Additives : Dimethyl methylphosphonate (DMMP), a derivative of methylphosphonate(1-), shows potential as a flame retardant additive in lithium-ion battery electrolytes. Its addition significantly reduces flammability, indicating its utility in enhancing battery safety (Xiang et al., 2007).

properties

IUPAC Name

hydroxy(methyl)phosphinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5O3P/c1-5(2,3)4/h1H3,(H2,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACKEPLHDIMKIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O3P-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.014 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylphosphonate(1-)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylphosphonate(1-)
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Methylphosphonate(1-)
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Methylphosphonate(1-)
Reactant of Route 5
Methylphosphonate(1-)
Reactant of Route 6
Methylphosphonate(1-)

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